molecular formula C19H19BrN4O4 B11091031 5-bromo-N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide

5-bromo-N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide

Cat. No.: B11091031
M. Wt: 447.3 g/mol
InChI Key: FBLJYXNRTZYXLS-UHFFFAOYSA-N
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Description

5-bromo-N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a pyridine ring, and a carbohydrazide group, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The final step involves the coupling of the pyrrolidine and pyridine intermediates under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Employing reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation or alkylation reactions using reagents like bromine (Br₂) or alkyl halides.

Common Reagents and Conditions

Common reagents include acids like hydrochloric acid (HCl) for hydrolysis reactions, bases like sodium hydroxide (NaOH) for deprotonation, and organic solvents like dimethyl sulfoxide (DMSO) for solubilizing reactants. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH ranges.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-bromo-N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to the active site of an enzyme, blocking substrate access and inhibiting enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N’-[2,5-dioxo-1-(4-methoxyphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide
  • 5-bromo-N’-[2,5-dioxo-1-(4-ethoxyphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide
  • 5-bromo-N’-[2,5-dioxo-1-(4-butoxyphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide

Uniqueness

The uniqueness of 5-bromo-N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide lies in its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. The propoxy group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds with different alkoxy groups.

Properties

Molecular Formula

C19H19BrN4O4

Molecular Weight

447.3 g/mol

IUPAC Name

5-bromo-N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide

InChI

InChI=1S/C19H19BrN4O4/c1-2-7-28-15-5-3-14(4-6-15)24-17(25)9-16(19(24)27)22-23-18(26)12-8-13(20)11-21-10-12/h3-6,8,10-11,16,22H,2,7,9H2,1H3,(H,23,26)

InChI Key

FBLJYXNRTZYXLS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

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